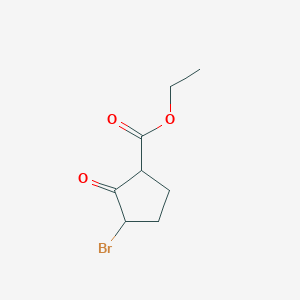

Ethyl 3-bromo-2-oxocyclopentanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-Bromo-2-oxocyclopentanecarboxylate is a chemical compound with the molecular formula C8H11BrO3 . It has a molecular weight of 235.076 .

Synthesis Analysis

The synthesis of Ethyl 3-Bromo-2-oxocyclopentanecarboxylate involves the reaction of ethyl 2-oxocyclopentanecarboxylate with bromine in chloroform . The reaction mixture is washed with water, dried over magnesium sulfate, and concentrated in vacuo. The residual oil is purified by chromatography over silicagel (dichloromethane) to afford the product .Molecular Structure Analysis

The molecular structure of Ethyl 3-Bromo-2-oxocyclopentanecarboxylate consists of a cyclopentane ring with a bromine atom and an ethyl ester group attached .Physical And Chemical Properties Analysis

Ethyl 3-Bromo-2-oxocyclopentanecarboxylate is a combustible liquid . Its physical and chemical properties are not well-documented in the literature.Applications De Recherche Scientifique

Chemical Synthesis and Material Science Applications

Ionic Liquids in Electrochemical Applications : Ionic liquids, such as haloaluminate room-temperature ionic liquids (RTILs), have been reviewed for their progress in electrochemical technology, particularly in electroplating and energy storage. These advancements suggest a potential relevance for Ethyl 3-bromo-2-oxocyclopentanecarboxylate in similar applications, given its chemical structure could make it suitable for synthesis or modification processes involving ionic liquids (Tsuda, Stafford, & Hussey, 2017).

Antioxidant Activity and Chemical Analysis : A review on analytical methods for determining antioxidant activity highlights the importance of understanding chemical reactions and their kinetics in various assays. This context might be relevant for research involving Ethyl 3-bromo-2-oxocyclopentanecarboxylate in assessing its potential antioxidant properties or interactions with other compounds in food science or material chemistry (Munteanu & Apetrei, 2021).

Chemical Recycling of Polyethylene Terephthalate (PET) : Research on the chemical recycling of PET focuses on hydrolysis and glycolysis as methods to recover and repurpose materials. Although Ethyl 3-bromo-2-oxocyclopentanecarboxylate is not directly mentioned, the chemical strategies reviewed could provide insights into how similar ester compounds might be utilized or synthesized in recycling processes or material science applications (Karayannidis & Achilias, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 3-bromo-2-oxocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO3/c1-2-12-8(11)5-3-4-6(9)7(5)10/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQZTFCNIZYCQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-2-oxocyclopentanecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)